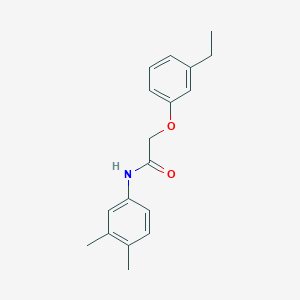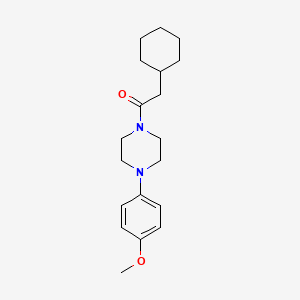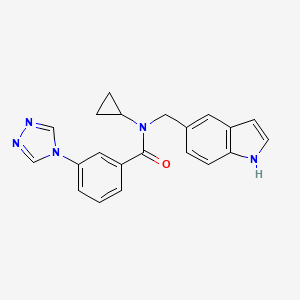![molecular formula C15H9ClN2O4S B5686495 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile](/img/structure/B5686495.png)
2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile, also known as NBD-Cl, is a chemical compound widely used in scientific research. It belongs to the family of sulfonyl chlorides and is a potent fluorescent probe that can be used for labeling biological molecules.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile involves the formation of a covalent bond between the sulfonyl chloride group of this compound and the amino or thiol groups of the biological molecule. The covalent bond formation results in the labeling of the biological molecule with this compound, which can be detected by its fluorescence properties.
Biochemical and Physiological Effects:
This compound is generally considered to be non-toxic and non-carcinogenic. However, it can react with biological molecules and alter their function, which may affect the physiological processes in living organisms. Therefore, caution should be taken when using this compound in biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile in lab experiments include its high sensitivity, specificity, and versatility. It can be used for labeling a wide range of biological molecules and can be detected by various fluorescence detection methods. However, the limitations of using this compound include its potential to alter the function of biological molecules and its susceptibility to photobleaching.
Future Directions
Of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile research include the development of new labeling strategies and the use of this compound in vivo for imaging and diagnostic purposes.
Synthesis Methods
The synthesis of 2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-nitrophenylacetonitrile in the presence of a base such as triethylamine. The reaction yields this compound as a yellow powder with a melting point of 84-86°C. The purity of this compound can be determined by thin-layer chromatography or high-performance liquid chromatography.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl]-3-(4-nitrophenyl)acrylonitrile is widely used in scientific research as a fluorescent probe for labeling biological molecules such as proteins, peptides, and nucleic acids. It can be used for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics. This compound can also be used for monitoring the conformational changes of biomolecules and for detecting the presence of reactive oxygen species.
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4S/c16-12-3-7-14(8-4-12)23(21,22)15(10-17)9-11-1-5-13(6-2-11)18(19)20/h1-9H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFXHJDOCRJNKT-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5686413.png)


![1-{2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5686430.png)
![4-({2-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686447.png)
![3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B5686460.png)
![2-(dimethylamino)-N,4-dimethyl-N-[3-(methylthio)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5686465.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5686466.png)
![2-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5686470.png)

![N-ethyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5686485.png)
![4-[3-(4-chlorophenyl)piperidin-1-yl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5686494.png)
![N'-{(3S*,4R*)-1-[(4-fluorophenyl)acetyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5686506.png)
